1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core with a 5-oxo group, substituted at the 1-position with a 2-chlorobenzyl group and at the carboxamide nitrogen with a 4-(trifluoromethyl)phenyl moiety. The 2-chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications requiring targeted binding and resistance to enzymatic degradation .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O2/c20-15-4-2-1-3-12(15)11-25-16(9-10-17(25)26)18(27)24-14-7-5-13(6-8-14)19(21,22)23/h1-8,16H,9-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSURHEFCJTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as indole derivatives, can bind with high affinity to multiple receptors. This suggests that “1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide” may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which have a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that “this compound” may also affect a wide range of biochemical pathways.
Biological Activity
1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's molecular formula is C19H16ClF3N2O2, with a molecular weight of 396.79 g/mol. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure
The compound features a pyrrolidine ring substituted with a chlorophenyl group and a trifluoromethylphenyl group. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Antitumor Activity : Many pyrrolidine derivatives have shown promise as anticancer agents due to their ability to disrupt cellular processes in cancer cells.
- Anticonvulsant Effects : Some analogs have been evaluated for their efficacy in controlling seizures.
- Anti-inflammatory Properties : Compounds in this class may also exhibit anti-inflammatory effects, contributing to pain relief and management of inflammatory conditions.
Antitumor Activity
A study explored the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that modifications at specific positions on the phenyl rings significantly impact cytotoxicity against various cancer cell lines. The compound showed promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating effective inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | U251 | 1.61 |
| 2 | WM793 | 1.98 |
Anticonvulsant Activity
In another investigation, derivatives similar to this compound were tested for anticonvulsant properties using the maximal electroshock seizure (MES) model. The results indicated that certain structural features, such as electron-withdrawing groups on the phenyl ring, enhance anticonvulsant activity.
| Compound | MES ED50 (mg/kg) |
|---|---|
| A | 25 |
| B | 30 |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A research team synthesized various analogs of pyrrolidine derivatives and tested their effects on cancer cell lines. The study concluded that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-substituted counterparts.
- Anticonvulsant Evaluation : In a controlled study assessing the anticonvulsant effects of similar compounds, it was found that those with halogen substitutions significantly reduced seizure frequency in animal models.
Comparison with Similar Compounds
Comparative Data Table
| Compound Class | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrrolidine-2-carboxamide | 2-Chlorobenzyl, 4-(trifluoromethyl)phenyl | ~420–450 | Balanced lipophilicity, metabolic stability |
| Pyrrolidine-3-carboxamide (CAS: 346457-03-2) | Pyrrolidine-3-carboxamide | 4-Fluorophenyl, 4-methylpyridinyl | ~357 | Enhanced bioavailability, shorter half-life |
| Urea-Thiazolylpiperazine (11d ) | Urea-thiazolylpiperazine | 4-(Trifluoromethyl)phenyl | 534.1 | High target affinity, low permeability |
| Pyridine-3-carboxamide (CAS: 338977-82-5) | Pyridine-3-carboxamide | 3-(Trifluoromethyl)benzyl, 2,4-difluorophenyl | 430.7 | Polar interactions, reduced lipophilicity |
Research Findings and Implications
- Target Compound Advantages :
- The 2-chlorobenzyl group provides steric bulk for selective binding, while the trifluoromethylphenyl group enhances metabolic stability without excessive hydrophobicity.
- Pyrrolidine core flexibility may facilitate binding to conformational enzyme pockets compared to rigid pyridine or thiadiazole derivatives .
- Limitations vs. Analogs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
